molecular formula C9H10N2O B13251420 4-(Azetidine-3-carbonyl)pyridine

4-(Azetidine-3-carbonyl)pyridine

Cat. No.: B13251420
M. Wt: 162.19 g/mol
InChI Key: CGGLNTMBBVHJDF-UHFFFAOYSA-N
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Description

4-(Azetidine-3-carbonyl)pyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-3-carbonyl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the ring-opening polymerization of aziridines or by the reduction of β-lactams . The azetidine ring can then be functionalized and coupled with a pyridine derivative to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidine-3-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(Azetidine-3-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azetidine-3-carbonyl)pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyridine ring’s aromaticity contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Pyridine: A six-membered ring with one nitrogen atom.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

Uniqueness: 4-(Azetidine-3-carbonyl)pyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

azetidin-3-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C9H10N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2

InChI Key

CGGLNTMBBVHJDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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